molecular formula C9H6N4O B139599 Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one CAS No. 134485-88-4

Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one

Cat. No. B139599
M. Wt: 186.17 g/mol
InChI Key: RBWPRDOIOGBINM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one is a heterocyclic compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound has a unique structure that makes it an attractive target for synthesis and investigation.

Scientific Research Applications

Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one has been investigated for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. In materials science, Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one has been investigated for its potential use in the development of organic semiconducting materials. In catalysis, this compound has shown potential as a catalyst for various chemical reactions.

Mechanism Of Action

The mechanism of action of Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes and transcription factors that are involved in the regulation of cell growth, proliferation, and differentiation.

Biochemical And Physiological Effects

Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. In vivo studies have shown that Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one can reduce tumor growth in animal models and improve glucose tolerance in diabetic mice.

Advantages And Limitations For Lab Experiments

One of the main advantages of Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one is its unique structure, which makes it an attractive target for synthesis and investigation. This compound has also shown promising results in various scientific research applications. However, one of the limitations of Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one. One direction is to investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its potential use in materials science and catalysis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.

Synthesis Methods

The synthesis of Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one involves a multi-step process that requires expertise in organic chemistry. The most common method of synthesis involves the reaction of 2-aminopyridine with 2-bromoacetophenone in the presence of a catalyst such as palladium. The resulting intermediate is then subjected to a series of reactions to form the final product.

properties

CAS RN

134485-88-4

Product Name

Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one

Molecular Formula

C9H6N4O

Molecular Weight

186.17 g/mol

IUPAC Name

2,5,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-one

InChI

InChI=1S/C9H6N4O/c14-9-8-11-4-5-13(8)7-6(12-9)2-1-3-10-7/h1-5H,(H,12,14)

InChI Key

RBWPRDOIOGBINM-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)N3C=CN=C3C(=O)N2

Canonical SMILES

C1=CC2=C(N=C1)N3C=CN=C3C(=O)N2

Origin of Product

United States

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